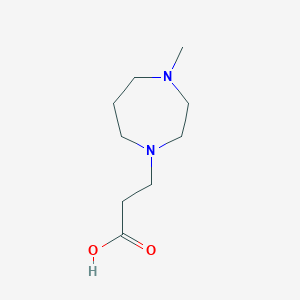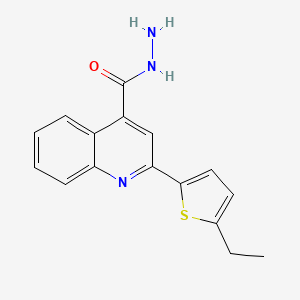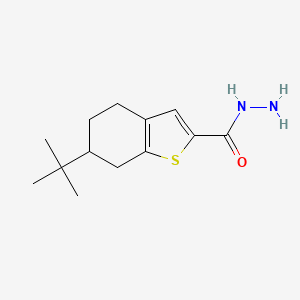
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is represented by the formula C9H18N2O2 . This indicates that the molecule is composed of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Applications De Recherche Scientifique
Synthetic Approaches and Biological Significance
The research applications of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid span across various fields, including synthetic chemistry and pharmacology, due to its involvement in the synthesis of heterocyclic compounds and potential biological activities.
Synthetic Utilities : This compound plays a crucial role in synthetic chemistry, especially in the synthesis of benzimidazoles, quinoxalines, and benzodiazepines. These heterocyclic compounds are of significant interest due to their diverse biological activities and applications in medicinal chemistry.
Biological Significance : The 1,4-diazepines, a category related to 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid, are known for their broad spectrum of biological activities. They have been investigated for their potential uses in pharmaceuticals, exhibiting antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties (Rashid et al., 2019). This highlights the compound's relevance in the development of new therapeutic agents.
Environmental Considerations : Research has also been focused on the environmental occurrence, fate, and transformation of benzodiazepines, including derivatives and related compounds. This is crucial for understanding their persistence in the environment and the potential impacts on water treatment processes (Kosjek et al., 2012).
Analytical Applications : The study of volatile organic compounds (VOCs) in the context of diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) could be relevant for compounds like 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid. Such research is essential for developing non-invasive diagnostic tools and understanding the metabolic processes involved in these conditions (Van Malderen et al., 2020).
Pharmacological Reviews : Reviews on pharmacological properties and therapeutic uses of related benzodiazepines underscore the importance of understanding the actions, efficacy, and safety profiles of compounds within this class for anxiety and depression treatment. This knowledge base supports ongoing research into new therapeutic uses and potential side effects of related compounds (Dundee et al., 1984).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methyl-1,4-diazepan-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-4-2-5-11(8-7-10)6-3-9(12)13/h2-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEROZOGSOPVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649218 |
Source


|
| Record name | 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | |
CAS RN |
915923-47-6 |
Source


|
| Record name | 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)
![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)
![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)
![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)
![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

